3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine
Overview
Description
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with two methyl groups at positions 3 and 5, and a propan-1-amine group at position 1. The molecular formula of this compound is C7H13N3, and it has a molecular weight of approximately 139.20 g/mol. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 3-chloropropan-1-amine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,5-dimethyl-1H-1,2,4-triazole and 3-chloropropan-1-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Procedure: The starting materials are mixed in the solvent, and the base is added to the mixture. The reaction is then heated to reflux for several hours to ensure complete conversion.
Workup: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted triazole derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imine or Schiff base derivatives.
Scientific Research Applications
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and as a ligand in the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine: Lacks the methyl groups at positions 3 and 5, resulting in different chemical and biological properties.
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butan-1-amine: Has an additional carbon in the alkyl chain, which can affect its reactivity and biological activity.
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-2-amine: The amine group is attached to the second carbon of the propyl chain, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propan-1-amine group, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJBKYUVARGEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650988 | |
Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-15-3 | |
Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-propanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.